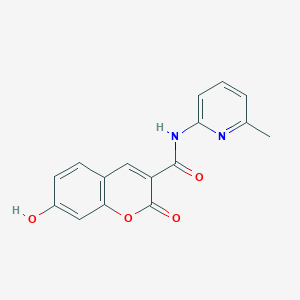

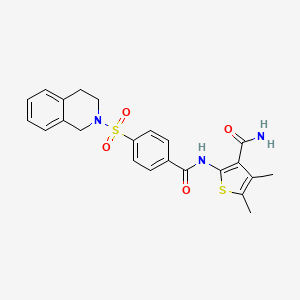

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure, consisting of a benzene ring joined to a pyrone ring .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the hydroxy group might be involved in reactions such as esterification or ether formation. The carboxamide group could participate in reactions such as hydrolysis or reduction .Applications De Recherche Scientifique

Synthesis and Properties of Polyamides with Coumarin Chromophores

A novel diacid monomer, incorporating substituents related to the chemical structure of interest, was synthesized and used to produce new aromatic polyamides featuring photosensitive coumarin pendent groups. These polyamides exhibited moderate viscosity, increased solubility in aprotic polar solvents, and amorphous characteristics, leading to the casting of transparent, flexible, and tough films. The materials showed good thermal properties, with high glass transition temperatures and decomposition onset above 390°C. UV illumination induced crosslinking through a [2π + 2π] photocycloaddition, highlighting their potential in photoreactive applications (Nechifor, 2009).

Antimicrobial Activity and Molecular Calculations

Benzopyrone derivatives, sharing core structural motifs with the compound , were synthesized, showing antimicrobial activities. This research not only explores the synthetic pathways but also evaluates their biological potential, further corroborated by semi-empirical AM1-MO calculations, suggesting a link between structure and antimicrobial efficacy (El-Shaaer, 2012).

Molecular Probe for Hydroxyl Radicals

A novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator was synthesized for assessing quantum efficiency compared to other indicators. This compound transforms into a fluorescent derivative upon interaction with hydroxyl radicals in aqueous solutions, showcasing its utility in detecting reactive oxygen species near DNA, which is crucial for understanding oxidative stress and potential therapeutic interventions (Singh et al., 2008).

Selective Carbonic Anhydrase Inhibitors

A series of 7-hydroxycoumarin-3-carboxamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors. These compounds exhibited selective inhibition, highlighting their potential in developing novel anticancer therapies by targeting specific isoforms involved in tumor growth and metastasis (Thacker et al., 2019).

Fluorescence Properties in Solid State

The synthesis and characterization of benzo[c]coumarin carboxylic acids, including derivatives structurally related to the chemical , revealed excellent fluorescence properties both in solution and solid state. This research provides insights into the photophysical behavior of these compounds, suggesting their application in fluorescence-based technologies and materials science (Shi et al., 2017).

Mécanisme D'action

The mechanism of action of this compound would depend on its biological activity. Many coumarin derivatives have been found to have biological activity, including anti-HIV , anticancer , anti-microbial , and anti-inflammatory effects . The exact mechanism of action would depend on the specific activities of this compound.

Propriétés

IUPAC Name |

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEWUGPHDFOSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)

![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772684.png)

![2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B2772685.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2772691.png)

![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2772694.png)

![3-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2772696.png)